molecular formula C6H10N2O B13624618 2-Isocyano-N-(propan-2-yl)acetamide CAS No. 65294-68-0

2-Isocyano-N-(propan-2-yl)acetamide

Katalognummer: B13624618
CAS-Nummer: 65294-68-0
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: GIEUDFZAGPLJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyano-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C6H10N2O. It is characterized by the presence of an isocyanide group (-NC) and an acetamide group (-CONH2) attached to a propan-2-yl (isopropyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-N-(propan-2-yl)acetamide typically involves the reaction of isocyanides with acetamides under controlled conditions. One common method involves the reaction of isopropylamine with chloroacetyl chloride to form N-(propan-2-yl)acetamide, which is then treated with a suitable isocyanide source to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyano-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Isocyano-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Isocyano-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

65294-68-0

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

2-isocyano-N-propan-2-ylacetamide

InChI

InChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9)

InChI-Schlüssel

GIEUDFZAGPLJPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.